molecular formula C12H18O3S B14505486 Ethanol, 2-[(2,5-diethoxyphenyl)thio]- CAS No. 62774-53-2

Ethanol, 2-[(2,5-diethoxyphenyl)thio]-

Cat. No.: B14505486
CAS No.: 62774-53-2
M. Wt: 242.34 g/mol
InChI Key: CIRXMVSFDSJPCY-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a thiol group (-SH) attached to an ethanol backbone, with a 2,5-diethoxyphenyl group as a substituent. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(2,5-diethoxyphenyl)thio]- typically involves the reaction of 2,5-diethoxyphenylthiol with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where the thiol group attacks an electrophilic carbon in the ethanol derivative, leading to the formation of the desired product. The reaction is usually carried out under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity.

Industrial Production Methods

Industrial production of ethanol, 2-[(2,5-diethoxyphenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s purity. Industrial methods may also employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Alkyl halides are typical electrophiles in substitution reactions, with bases like sodium hydroxide (NaOH) to deprotonate the thiol group.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are regenerated from disulfides.

    Substitution: Thioethers are formed as major products.

Scientific Research Applications

Ethanol, 2-[(2,5-diethoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethanol, 2-[(2,5-diethoxyphenyl)thio]- involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in biological molecules, which can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and the formation of thioether linkages.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but without the phenyl group.

    2-Phenylethanethiol: Contains a phenyl group but lacks the diethoxy substituents.

    2-(Phenylthio)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

62774-53-2

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

2-(2,5-diethoxyphenyl)sulfanylethanol

InChI

InChI=1S/C12H18O3S/c1-3-14-10-5-6-11(15-4-2)12(9-10)16-8-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3

InChI Key

CIRXMVSFDSJPCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)SCCO

Origin of Product

United States

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